molecular formula C12H12FNO2 B8014916 Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B8014916
M. Wt: 221.23 g/mol
InChI Key: FYDMISYFTZPLJO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 4-position, a methyl group at the 7-position, and an ethyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Electrophilic Substitution: Substituted indole derivatives.

    Nucleophilic Substitution: Fluorine-substituted products.

    Ester Hydrolysis: 4-fluoro-7-methyl-1H-indole-2-carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives:

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and material science. Its unique structure allows it to undergo various chemical reactions and interact with multiple molecular targets, making it a valuable tool in scientific research.

Biological Activity

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1352906-36-5
  • Molecular Formula : C12H12FNO2
  • Molecular Weight : 221.23 g/mol

Indole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Enzyme Interaction : These compounds often inhibit enzymes involved in critical biological processes, such as cell proliferation and apoptosis. For instance, they may inhibit DNA replication enzymes, thereby preventing cancer cell growth .
  • Cell Signaling Modulation : The compound can influence cell signaling pathways that regulate gene expression and cellular metabolism, impacting processes like inflammation and apoptosis .
  • Antimicrobial Activity : Indole derivatives have shown promise in antimicrobial applications, potentially inhibiting bacterial growth and offering therapeutic avenues for infections .

Anticancer Properties

This compound has been studied for its anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways:

  • Caspase Activation : Induction of caspase pathways has been observed, leading to programmed cell death in tumor cells .
  • Cytotoxicity Studies : In vitro studies using MTT assays have demonstrated that indole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT116), with IC50 values in the low micromolar range .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, compounds similar to this compound have been shown to inhibit HIV integrase activity effectively, with some derivatives achieving IC50 values as low as 0.13 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

PositionModification TypeEffect on Activity
C4FluorinationIncreased potency against cancer cells
C2Carboxylic acidEnhanced binding to viral enzymes
C3Alkyl side chainsImproved interaction with hydrophobic cavities in target proteins

Studies suggest that specific substitutions at the C3 position can significantly enhance the compound's efficacy against viral targets by improving binding interactions within active sites .

Case Study 1: Anticancer Activity

In a study examining the effects of various indole derivatives on colorectal cancer cells (HCT116), this compound demonstrated notable cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment, revealing an IC50 value indicative of its potential as a therapeutic agent against colorectal cancer .

Case Study 2: Antiviral Efficacy

Another significant study investigated the antiviral properties of indole derivatives against HIV. This compound was included in a series of compounds tested for their ability to inhibit HIV integrase. The results indicated that modifications at the C3 position improved inhibitory activity significantly, showcasing the compound's potential in antiviral drug development .

Properties

IUPAC Name

ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDMISYFTZPLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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